Piperonyl isobutyrate

Catalog No.
S601519
CAS No.
5461-08-5
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonyl isobutyrate

CAS Number

5461-08-5

Product Name

Piperonyl isobutyrate

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2-methylpropanoate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-8(2)12(13)14-6-9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3

InChI Key

RQULTIASPCVEFO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

1,3-benzodioxole-5-methanol isobutyrate, piperonyl isobutyrate

Canonical SMILES

CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2

Insect Repellent and Synergist:

  • Insect Repellent: Studies suggest piperonyl isobutyrate possesses some repellent properties against certain insects, including mosquitoes and houseflies. However, its efficacy is generally considered weaker compared to established repellents like DEET [].
  • Synergist: Piperonyl isobutyrate has been investigated for its potential to synergize the effects of other insecticides. It may act by inhibiting the detoxification enzymes of insects, making them more susceptible to insecticides [].

Antibacterial and Antifungal Activity:

  • Limited research suggests piperonyl isobutyrate may exhibit antibacterial and antifungal properties. However, more studies are needed to confirm its efficacy and potential mechanisms of action [, ].

Piperonyl isobutyrate is an organic compound classified under the category of benzodioxoles. Its chemical formula is C12H14O4C_{12}H_{14}O_{4} and it has a molecular weight of approximately 222.24 g/mol. The compound is primarily recognized for its use in various applications, particularly in the fragrance industry and as a potential insect repellent. It is characterized by its pleasant aroma and is often utilized in the formulation of perfumes and other scented products .

  • Insecticide Synergist: Piperonyl isobutyrate acts as a synergist for certain insecticides, particularly pyrethrins. It inhibits the activity of cytochrome P-450 enzymes in insects, which are responsible for detoxifying insecticides. This allows the insecticides to remain active for a longer duration and enhances their effectiveness.
Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base, piperonyl isobutyrate can be hydrolyzed to yield piperonyl alcohol and isobutyric acid.
  • Transesterification: The compound can react with other alcohols to form different esters, which may alter its scent profile or functional properties.
  • Oxidation: Under certain conditions, the compound may be oxidized to form various carbonyl compounds, which could affect its biological activity and fragrance characteristics .

Piperonyl isobutyrate exhibits biological activities that are of interest in both agricultural and cosmetic applications. It has been studied for its potential as an insect repellent, particularly against mosquitoes and other pests. The compound acts by disrupting the normal behavior of insects, thereby reducing their ability to feed or reproduce. Additionally, it may possess mild antimicrobial properties, making it useful in formulations aimed at preventing microbial growth .

The synthesis of piperonyl isobutyrate typically involves the esterification of piperonal (an aromatic aldehyde) with isobutyric acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The general reaction can be represented as follows:

Piperonal+Isobutyric AcidAcid CatalystPiperonyl Isobutyrate+Water\text{Piperonal}+\text{Isobutyric Acid}\xrightarrow{\text{Acid Catalyst}}\text{Piperonyl Isobutyrate}+\text{Water}

This method allows for the production of piperonyl isobutyrate in good yields while maintaining the integrity of its aromatic structure .

Piperonyl isobutyrate finds a variety of applications, including:

  • Fragrance Industry: Used as a fragrance component in perfumes, soaps, and cosmetics due to its pleasant scent.
  • Insect Repellent: Investigated for use in formulations aimed at repelling insects, particularly in outdoor settings.
  • Agricultural Products: Potentially used as a synergist in pesticide formulations to enhance efficacy against pests.
  • Flavoring Agent: May be utilized in food products as a flavoring agent due to its aromatic properties .

Research on piperonyl isobutyrate has explored its interactions with various biological systems. Notably, studies have indicated that it can enhance the effectiveness of certain pesticides when used in combination. This synergistic effect allows for lower dosages of active ingredients while maintaining pest control efficacy. Additionally, interaction studies have examined its potential effects on human skin and respiratory systems, indicating that it may be safe for use in cosmetic formulations at appropriate concentrations .

Piperonyl isobutyrate belongs to a family of compounds that share structural similarities with other benzodioxoles and aromatic esters. Here are some similar compounds:

Compound NameChemical FormulaKey Characteristics
Piperonyl butoxideC19H30O5C_{19}H_{30}O_{5}Acts as a pesticide synergist
Piperonyl acetateC10H10O3C_{10}H_{10}O_{3}Used in fragrances; less complex than piperonyl isobutyrate
Ethyl vanillinC10H12O3C_{10}H_{12}O_{3}A flavoring agent with strong vanilla notes
Benzyl acetateC9H10O2C_{9}H_{10}O_{2}Commonly used as a fragrance and flavoring agent

Uniqueness

Piperonyl isobutyrate stands out due to its specific combination of aromatic characteristics and potential biological activity. While many similar compounds are used primarily for their fragrance or flavoring properties, piperonyl isobutyrate's dual role as both a scent component and an insect repellent sets it apart from others in this category .

Physical Description

colourless oily liquid with a mild, fruity, berry-like odou

XLogP3

2.7

Density

1.154-1.160

UNII

Y8HBR1ACYA

GHS Hazard Statements

Aggregated GHS information provided by 1398 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5461-08-5

Wikipedia

Piperonyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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